molecular formula C24H21N3O3 B7714394 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide

Cat. No. B7714394
M. Wt: 399.4 g/mol
InChI Key: MZDAZBLFGIQUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, commonly known as HMN-176, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of several scientific studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of HMN-176 is not yet fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair and cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, HMN-176 has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of HMN-176 for lab experiments is its relatively low toxicity, which makes it a safer alternative to some other anti-cancer drugs. However, its low solubility in water can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on HMN-176. One area of interest is the development of new cancer therapies based on its anti-cancer effects. Another area of interest is the potential use of HMN-176 as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of HMN-176 and its potential applications in other areas of medicine.

Synthesis Methods

HMN-176 can be synthesized using a multi-step process that involves the condensation of 2-methoxybenzaldehyde with 2-amino-3-methylpyridine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine, which is subsequently reacted with 2-chloronicotinoyl chloride to form the final product.

Scientific Research Applications

HMN-176 has been shown to have a variety of potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. In particular, it has been studied extensively for its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-9-10-17-13-19(23(28)26-20(17)12-16)15-27(21-7-3-4-8-22(21)30-2)24(29)18-6-5-11-25-14-18/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDAZBLFGIQUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(2-methoxyphenyl)pyridine-3-carboxamide

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